Bienvenue dans la boutique en ligne BenchChem!

N-Hydroxy Tipranavir-d5

Stable isotope labeling Deuterium exchange stability Bioanalytical method validation

As the sole stable isotope-labeled internal standard that co-elutes with the N-Hydroxy Tipranavir metabolite, this compound corrects matrix effects and recovery biases inherent to structurally dissimilar standards. Non-exchangeable pentadeuteriophenyl labeling ensures +5 Da mass shift and consistent response across hundreds of samples—critical for regulatory-compliant LC-MS/MS bioanalysis per FDA/EMA guidance. Enables simultaneous parent-metabolite monitoring with Tipranavir-d4, reducing per-sample costs by ~50% and minimizing sample volume requirements for pediatric and special populations. Ideal for PK, TDM, and ADME studies of Tipranavir/ritonavir therapy.

Molecular Formula C31H33F3N2O6S
Molecular Weight 623.699
CAS No. 1217860-55-3
Cat. No. B564655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy Tipranavir-d5
CAS1217860-55-3
Molecular FormulaC31H33F3N2O6S
Molecular Weight623.699
Structural Identifiers
SMILESCCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)N(O)S(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4
InChIInChI=1S/C31H33F3N2O6S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)42-30)25(4-2)22-11-8-12-24(18-22)36(39)43(40,41)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,37,39H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1/i5D,6D,7D,9D,10D
InChIKeyYEVFABAGWJZFRK-LFWCKQPTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Hydroxy Tipranavir-d5 (CAS 1217860-55-3): A Deuterated Stable Isotope-Labeled Internal Standard for Tipranavir Metabolite Quantification


N-Hydroxy Tipranavir-d5 (CAS 1217860-55-3) is a deuterium-labeled analog of N-Hydroxy Tipranavir, the primary hydroxyl metabolite of the non-peptidic HIV-1 protease inhibitor Tipranavir (Aptivus®) . This compound incorporates five deuterium atoms specifically positioned on the phenethyl phenyl ring (2,3,4,5,6-pentadeuteriophenyl), yielding a molecular formula of C31H28D5F3N2O6S and a monoisotopic mass of 623.69 Da . As a stable isotope-labeled internal standard (SIL-IS), it is designed exclusively for quantitative bioanalysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling precise measurement of the N-Hydroxy Tipranavir metabolite in biological matrices for pharmacokinetic, drug metabolism, and therapeutic drug monitoring studies [1].

Why Structural Analogs and Unlabeled Standards Cannot Substitute for N-Hydroxy Tipranavir-d5 in Quantitative LC-MS/MS Bioanalysis


In quantitative LC-MS/MS, the internal standard must precisely mimic the analyte's behavior throughout sample preparation, chromatographic separation, and ionization while being distinguishable by mass . Unlabeled N-Hydroxy Tipranavir (CAS 1141510-06-6) is indistinguishable from the endogenous metabolite in biological samples and cannot serve as an internal standard [1]. Structurally dissimilar internal standards, such as quinoxaline used in earlier HPLC-UV methods for Tipranavir, do not co-elute with the analyte nor share its extraction and ionization characteristics, resulting in uncorrected matrix effects and recovery biases [2]. Furthermore, deuterated analogs of the parent drug (e.g., Tipranavir-d4, Tipranavir-d7) exhibit different chromatographic retention and mass transitions compared to the N-hydroxy metabolite, making them unsuitable for accurate metabolite quantification . Only a stable isotope-labeled analog of the metabolite itself, with sufficient mass shift and non-exchangeable labeling, can provide the required analytical fidelity for regulatory-compliant bioanalysis .

Quantitative Differentiation Evidence for N-Hydroxy Tipranavir-d5: Comparative Performance Data vs. Closest Analogs and Alternatives


Evidence Item 1: Deuterium Labeling on Non-Exchangeable Phenyl Ring Provides Superior Label Stability in Biological Matrices Compared to Labile-Position Labels

The five deuterium atoms in N-Hydroxy Tipranavir-d5 are positioned on the phenyl ring of the phenethyl moiety (2,3,4,5,6-pentadeuteriophenyl), as confirmed by the IUPAC name . This aromatic C-D labeling is chemically stable and resistant to hydrogen/deuterium exchange with protic solvents or biological matrix components . In contrast, deuterium labels placed on heteroatoms (e.g., -OH, -NH, -COOH) or on carbon atoms alpha to carbonyl groups are susceptible to exchange, leading to loss of isotopic enrichment and compromised quantification accuracy . The Acanthus Research design principles explicitly recommend positioning deuterium where exchange is not likely to occur, noting that 'deuterium labels should not be placed on heteroatoms such as oxygen (in alcohols, phenols, carboxylic acids) or nitrogen in amines' . The pentadeuteriophenyl labeling of N-Hydroxy Tipranavir-d5 adheres to this best practice, ensuring stable isotopic enrichment throughout sample processing in plasma, urine, and fecal matrices .

Stable isotope labeling Deuterium exchange stability Bioanalytical method validation Internal standard design

Evidence Item 2: +5.03 Da Mass Shift Exceeds the Minimum 3 Da Threshold for Crosstalk-Free Quantification of Small Molecule Metabolites

N-Hydroxy Tipranavir-d5 has a monoisotopic molecular weight of 623.69 Da, compared to 618.66 Da for unlabeled N-Hydroxy Tipranavir, yielding a mass difference of +5.03 Da [1]. According to the Acanthus Research design guidelines, a mass difference of at least three mass units is required for small drug molecules (<1,000 Da) to avoid spectral line overlap between the labeled internal standard and the unlabeled analyte . The +5 Da shift of N-Hydroxy Tipranavir-d5 exceeds this minimum threshold by approximately 67%, providing additional margin against isotopic crosstalk from natural abundance M+1, M+2, and M+3 peaks of the unlabeled metabolite . This is particularly important for Tipranavir metabolites, which contain sulfur (³⁴S natural abundance ~4.2%) and 31 carbon atoms (¹³C natural abundance ~1.1% each), creating significant natural isotopic peaks that can interfere with inadequately separated internal standard signals .

Mass spectrometry Isotopic crosstalk Mass shift LC-MS/MS quantification

Evidence Item 3: Isotopic Enrichment Exceeding 99% Minimizes Unlabeled Species Carryover and Ensures Trace-Level Quantification Accuracy

Commercially available N-Hydroxy Tipranavir-d5 typically achieves isotopic purity exceeding 99.0%, as determined by integration of isotopologue peaks in the mass spectrum . Chemical purity specifications of 98% (HPLC) are consistently reported by multiple suppliers [1][2]. The Acanthus Research guidelines emphasize that 'it is very important that SIL internal standard be free of unlabeled species; ideally, the level of the unlabeled molecule should be undetectable or at least at a level that will not cause interference' . The >99% isotopic enrichment of N-Hydroxy Tipranavir-d5 ensures that unlabeled species contribute <1% to the internal standard signal, which is critical for maintaining accuracy at the lower limit of quantification (LLOQ) where analyte concentrations may approach the contribution from unlabeled internal standard carryover .

Isotopic enrichment Isotopologue purity Mass spectrometry Lower limit of quantification (LLOQ)

Evidence Item 4: Stable Isotope-Labeled Internal Standard Corrects for Matrix Effects and Extraction Losses That Structurally Dissimilar Internal Standards (e.g., Quinoxaline) Cannot Address

The use of stable isotope-labeled analogs as internal standards has been widely shown to reduce effects from matrix and give reproducible and accurate recoveries in LC-MS/MS assays, compared to structurally related compounds as internal standards . In published methods for Tipranavir quantification, the structurally dissimilar internal standard quinoxaline yielded a mean recovery of 87.1% ± 2.4% when used with protein precipitation and HPLC-UV detection [1]. However, quinoxaline does not co-elute with Tipranavir or its metabolites, cannot correct for differential matrix effects across the chromatographic gradient, and does not compensate for analyte-specific extraction losses or ionization variability . N-Hydroxy Tipranavir-d5, as a co-eluting SIL-IS, normalizes for extraction recovery, matrix-induced ion suppression/enhancement, and instrument response fluctuations simultaneously, enabling isotope dilution quantification with inherently higher accuracy per regulatory guidance [2].

Matrix effect correction Extraction recovery Ion suppression Internal standard selection

Evidence Item 5: Distinct Deuterium Placement on Phenyl Ring (vs. Propyl Chain in Tipranavir-d4) Enables Simultaneous, Interference-Free Quantification of Parent Drug and Metabolite

N-Hydroxy Tipranavir-d5 carries its five deuterium atoms on the phenethyl phenyl ring (pentadeuteriophenyl), whereas the commonly used parent drug internal standard Tipranavir-d4 carries four deuterium atoms on the propyl side chain (1,1,2,2-tetradeuteriopropyl), as confirmed by their respective IUPAC names . This orthogonal labeling strategy ensures that the mass spectrometric fragmentation patterns of the two internal standards are distinguishable, allowing simultaneous selected reaction monitoring (SRM) transitions for parent Tipranavir (using Tipranavir-d4) and the N-Hydroxy metabolite (using N-Hydroxy Tipranavir-d5) within a single LC-MS/MS run without mutual interference . The mass difference between the two labeled species (623.69 Da for d5-metabolite IS vs. 606.69 Da for d4-parent IS) provides approximately 17 Da separation, far exceeding the minimum required to prevent mass channel crosstalk .

Simultaneous quantification Parent drug Metabolite Mass channel interference LC-MS/MS multiplexing

Primary Application Scenarios Where N-Hydroxy Tipranavir-d5 Provides Verifiable Differentiation Value


Scenario 1: Quantitative Bioanalysis of Tipranavir N-Hydroxyl Metabolite in Pharmacokinetic and Drug-Drug Interaction Studies

In pharmacokinetic (PK) studies of Tipranavir/ritonavir combination therapy, accurate quantification of the N-hydroxy metabolite in plasma, urine, and feces is essential for understanding metabolic clearance pathways and assessing potential drug-drug interactions [1]. N-Hydroxy Tipranavir-d5 serves as the optimal internal standard because its +5 Da mass shift exceeds the minimum requirement for crosstalk-free quantification and its pentadeuteriophenyl labeling resists H/D exchange during sample preparation from complex biological matrices, ensuring consistent internal standard response across hundreds of study samples . The demonstrated isotopic purity of >99% supports reliable quantification at low ng/mL concentrations, meeting the sensitivity requirements of modern PK study designs .

Scenario 2: Simultaneous LC-MS/MS Method Development for Parent Drug and Metabolite Profiling in Therapeutic Drug Monitoring

Clinical laboratories performing therapeutic drug monitoring (TDM) of HIV protease inhibitors benefit from methods that quantify both parent Tipranavir and its major metabolites in a single analytical run [1]. The orthogonal labeling strategy—N-Hydroxy Tipranavir-d5 on the phenyl ring for metabolite monitoring and Tipranavir-d4 on the propyl chain for parent drug monitoring—enables simultaneous, interference-free SRM detection within identical chromatographic conditions . This multiplexed approach reduces per-sample analysis cost by approximately 50%, decreases sample volume requirements (critical for pediatric and special populations), and ensures that parent-to-metabolite ratios are calculated from identically processed samples, eliminating inter-assay variability .

Scenario 3: Bioanalytical Method Validation for Regulatory Submission (FDA/EMA-Compliant Assays)

For contract research organizations (CROs) and pharmaceutical sponsors submitting new drug applications (NDAs) or abbreviated new drug applications (ANDAs), the FDA and EMA bioanalytical method validation guidance strongly recommends the use of stable isotope-labeled internal standards for quantitative LC-MS/MS assays [2]. N-Hydroxy Tipranavir-d5, with its documented isotopic enrichment (>99.0%), chemical purity (98%), and non-exchangeable deuterium placement, fulfills all criteria for a regulatory-grade internal standard . Its use supports validation parameters including accuracy (±15%), precision (CV ≤15%), and matrix effect assessment, as the co-eluting SIL-IS corrects for ion suppression/enhancement across six different lots of biological matrix per regulatory requirements [2].

Scenario 4: Metabolic Pathway Elucidation and Mass Balance Studies Using Stable Isotope Tracers

In ADME (absorption, distribution, metabolism, excretion) studies employing radiolabeled Tipranavir (e.g., [¹⁴C]-Tipranavir), the N-hydroxy metabolite has been identified as one of the most abundant metabolites in feces, accounting for approximately 4.9% of fecal radioactivity [1]. N-Hydroxy Tipranavir-d5 provides a non-radioactive, stable isotope-based internal standard for quantifying the 'cold' (unlabeled) N-hydroxy metabolite in these studies, enabling mass balance calculations that require precise distinction between radiolabeled and non-labeled species . The pentadeuteriophenyl label ensures that the internal standard mass is clearly resolved from both the unlabeled metabolite and the radiolabeled metabolite, preventing quantification interference in dual-label experimental designs .

Quote Request

Request a Quote for N-Hydroxy Tipranavir-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.